
Diethyl (but-2-enoyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (but-2-enoyl)propanedioate, also known as diethyl malonate, is a versatile organic compound widely used in various chemical reactions and industrial applications. It is a colorless, fragrant ester of malonic acid and plays a crucial role in organic synthesis due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (but-2-enoyl)propanedioate is typically synthesized through the malonic ester synthesis. This involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate, which is then treated with ethanol in the presence of an acid catalyst . The reaction conditions are as follows:
Step 1: ClCH₂CO₂Na + NaCN → NCCH₂CO₂Na + NaCl
Step 2: NCCH₂CO₂Na + 2 C₂H₅OH + 2 HCl → C₂H₅O₂CCH₂CO₂C₂H₅ + NH₄Cl + NaCl
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (but-2-enoyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated by treatment with an alkyl halide, forming a new C−C bond.
Common Reagents and Conditions
Major Products
Alkylation: The major product is an α-substituted malonic ester.
Hydrolysis: The major product is a substituted monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl (but-2-enoyl)propanedioate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl (but-2-enoyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new C−C bonds . This process is facilitated by the relatively acidic α-hydrogens flanked by two carbonyl groups .
Vergleich Mit ähnlichen Verbindungen
Diethyl (but-2-enoyl)propanedioate is often compared with other similar compounds such as:
Diethyl acetoacetate: Both compounds are used in organic synthesis, but diethyl acetoacetate is more commonly used in the synthesis of ketones.
Ethyl acetoacetate: Similar to diethyl acetoacetate, it is used in the synthesis of various organic compounds.
This compound is unique due to its versatility and the ease with which it can be converted into various derivatives, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
27761-57-5 |
|---|---|
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
diethyl 2-but-2-enoylpropanedioate |
InChI |
InChI=1S/C11H16O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h4,7,9H,5-6H2,1-3H3 |
InChI-Schlüssel |
DSBIEUUZEVOQGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C=CC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



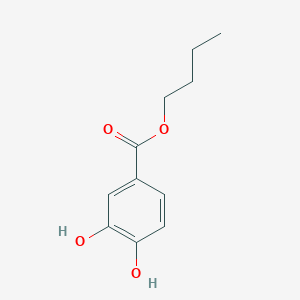
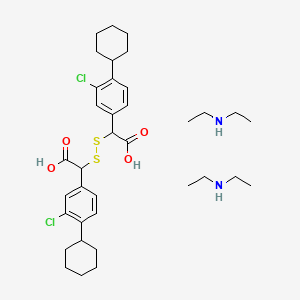
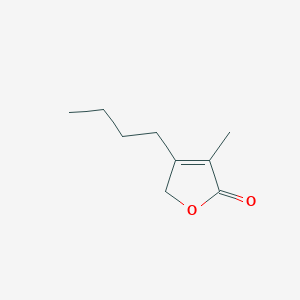


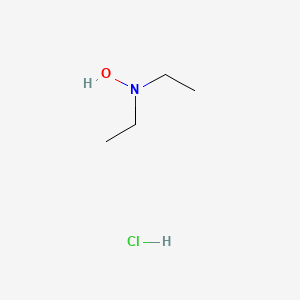

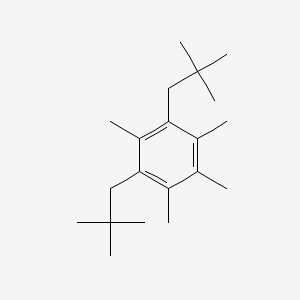

![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
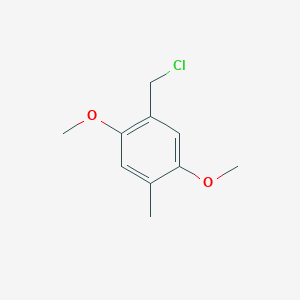
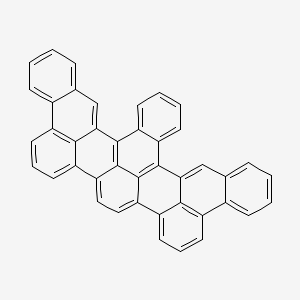
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
